Tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate is a synthetic organic compound characterized by its complex molecular structure, which includes a piperazine ring, a pyrazole ring, and a tert-butyl ester group. This compound is notable for its potential biological activities, making it of interest in various fields such as medicinal chemistry and pharmacology. The compound is registered under the CAS number 401566-78-7, with a molecular formula of C19H26N4O2 and a molecular weight of 342.44 g/mol .
The synthesis of tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate typically involves several key steps:
These steps highlight the complexity involved in synthesizing this compound, which requires careful control of reaction conditions to ensure high yields and purity .
The molecular structure of tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate can be represented using various structural notations:
The compound features:
| Property | Value |
|---|---|
| Molecular Formula | C19H26N4O2 |
| Molecular Weight | 342.44 g/mol |
| CAS Number | 401566-78-7 |
| SMILES | O=C(N1CCN(C2=CC(C)=NN2C3=CC=CC=C3)CC1)OC(C)(C)C |
Tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate can participate in various chemical reactions, primarily due to its functional groups:
These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science .
The mechanism of action for tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate involves its interaction with specific biological targets:
The specific pathways and effects depend on the context of use and the target proteins involved .
The physical and chemical properties of tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate are crucial for understanding its behavior in different environments:
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Storage Temperature | -20°C |
These properties indicate that the compound is stable under proper storage conditions but may require specific handling precautions due to its chemical nature .
Tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate has several scientific uses:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: